InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H
. 1,3,7-Trichloronaphthalene is typically synthesized from naphthalene through chlorination processes. It belongs to a larger class of compounds known as chlorinated naphthalenes, which are recognized for their environmental persistence and potential toxicity. These compounds are often studied for their effects on human health and ecosystems due to their bioaccumulation potential and endocrine-disrupting properties .
The synthesis of 1,3,7-Trichloronaphthalene can be achieved through several methods, primarily involving chlorination reactions:
Chlorination Process:
1,3,7-Trichloronaphthalene has a unique molecular structure that influences its chemical properties.
1,3,7-Trichloronaphthalene participates in various chemical reactions:
Types of Reactions:
Major Products Formed:
The mechanism of action for 1,3,7-Trichloronaphthalene involves its interaction with biological systems:
1,3,7-Trichloronaphthalene exhibits several notable physical and chemical properties:
1,3,7-Trichloronaphthalene has several scientific and industrial applications:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2